4-Hydroxy-2-oxopentanoic acid
Overview
Description
4-Hydroxy-2-oxopentanoic acid, also known as 4-hydroxy-2-oxovalerate, is an organic compound with the molecular formula C5H8O4 . It is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-oxopentanoic acid involves the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It is then degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-oxopentanoic acid consists of 5 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The structure can be further analyzed using tools such as JSmol for a 3D view .Chemical Reactions Analysis
4-Hydroxy-2-oxopentanoic acid is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It is then degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate . It can also be reversibly dehydrated by 2-oxopent-4-enoate hydratase to 2-oxopent-4-enoate .Physical And Chemical Properties Analysis
4-Hydroxy-2-oxopentanoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 256.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 57.4±6.0 kJ/mol and a flash point of 123.3±19.1 °C . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Crystal Structure and Hydrogen Bonding : Levulinic acid exhibits a nearly planar structure and forms hydrogen bonds in crystal form, contributing to its potential in material sciences (Hachuła et al., 2013).
Enzyme Inhibition : Derivatives of 4-hydroxy-2-oxopentanoic acid have been evaluated for inhibitory activity against carboxypeptidase A, an enzyme, suggesting potential pharmaceutical applications (Wang et al., 2010).
Mass Spectrometry and Fragmentation Pathways : This compound has been characterized using mass spectrometry, providing insights into its fragmentation pathways, useful in analytical chemistry (Kanawati et al., 2008).
Reactivity with Enzymes : It has been studied for its reactivity with enzymes like pyruvate kinase, which is significant for understanding enzyme mechanisms and designing inhibitors (Chalkley & Bloxham, 1976).
Synthesis of Functionalized Pyroglutamic Acids : A method for accessing 3-hydroxy-4-oxopentanoic acid derivatives has been developed, important for synthesizing functionalized pyroglutamic acids, which have potential pharmaceutical applications (Gilley et al., 2008).
Metabolism Studies : Its metabolism in biological systems like rat pancreatic islets has been studied, contributing to our understanding of metabolic processes (Hutton et al., 1979).
Hydrogen Bond Analysis : Investigations into the hydrogen bonds between oxime and carboxyl groups in compounds like 4-methyl-2-oxopentanoic acid offer insights into the chemical properties and potential applications of these compounds (Maurin et al., 1995).
Enzymatic Degradation of Aromatic Compounds : The hydration of 2-oxopent-4-enoate, a similar compound, by stereospecific enzymes highlights its role in the degradation of aromatic compounds in bacteria (Collinsworth et al., 1973).
Oxidative Cyclization in Chemical Synthesis : The role of 5-aryl-3-oxopentanoic acid in oxidative cyclization processes has been explored, which is important in organic synthesis (Citterio et al., 1990).
Direct Asymmetric Hydrogenation : The compound has been used in studies exploring the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, a key process in the synthesis of certain intermediates for ACE inhibitors (Zhu et al., 2010).
Future Directions
properties
IUPAC Name |
4-hydroxy-2-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKQINMYQUXOCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-oxopentanoic acid | |
CAS RN |
3318-73-8 | |
Record name | 4-Hydroxy-2-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3318-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2-oxovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003318738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-HYDROXY-2-OXOPENTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7M6F8F7B9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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